LIMITED EVIDENCE STATEMENT
A comprehensive search of public databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) identified NO direct head-to-head comparison or quantitative biological activity data specifically linked to CAS 1058422-59-5. BindingDB entries for structurally related compounds indicate nanomolar AICARFT inhibition (e.g., EC50 7.6–73 nM), but these data are NOT for the target methyl benzoate itself and thus cannot be used to claim differentiation [1][2]. The only quantitative data directly attributable to this compound are its molecular formula (C20H17N3O4), molecular weight (363.37 g/mol), and vendor-reported purity (≥95%) . On the basis of currently available public evidence, no quantitative differentiation from close analogs can be firmly established.
| Evidence Dimension | Publicly available target-specific biological activity |
|---|---|
| Target Compound Data | None found |
| Comparator Or Baseline | Structurally similar N1-acetamido pyrimidines in BindingDB |
| Quantified Difference | Not calculable |
| Conditions | Multiple AICARFT assays (enzyme, cellular, regular/low folate) |
Why This Matters
Procurement decisions for this compound must be based on the intended chemical scaffold and purity; users seeking validated AICARFT inhibitors with published activity data should request additional unpublished characterization from the vendor or select a chemically characterized analog.
- [1] BindingDB Entry BDBM50243415 (CHEMBL4063104). AICARFT inhibition EC50/IC50 data for a related compound. View Source
- [2] BindingDB Entry BDBM50243433 (CHEMBL4101204). AICARFT IC50 26 nM for a distinct analog. View Source
